molecular formula C17H21N3O2S B2461754 N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide CAS No. 1226432-14-9

N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide

Cat. No.: B2461754
CAS No.: 1226432-14-9
M. Wt: 331.43
InChI Key: XHJFLJVMXAVCTN-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a methyl group, and a propylpyrimidinylthio group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-methylaniline and 6-propylpyrimidine-4-thiol.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and acylation, to form an intermediate compound.

    Final Product Formation: The intermediate is then subjected to further reactions, such as thiolation and amidation, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide
  • N-(2-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide
  • N-(2-methoxy-5-methylphenyl)-2-((4-pyrimidinyl)thio)acetamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide is unique due to the specific combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(6-propylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-4-5-13-9-17(19-11-18-13)23-10-16(21)20-14-8-12(2)6-7-15(14)22-3/h6-9,11H,4-5,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJFLJVMXAVCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=N1)SCC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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